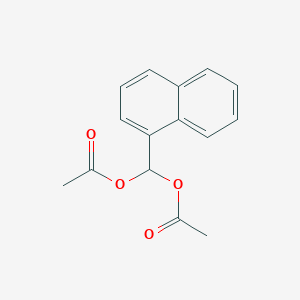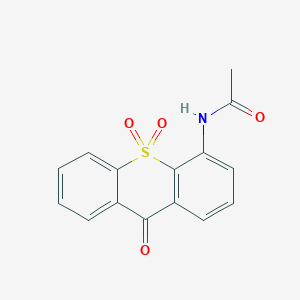
N-(9,10,10-Trioxo-9,10-dihydro-10lambda~6~-thioxanthen-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(9,10,10-Trioxo-9,10-dihydro-10lambda~6~-thioxanthen-4-yl)acetamide is a chemical compound with the molecular formula C15H11NO4S It is known for its unique structure, which includes a thioxanthene core with an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9,10,10-Trioxo-9,10-dihydro-10lambda~6~-thioxanthen-4-yl)acetamide typically involves the acylation of thioxanthene derivatives. One common method includes the reaction of thioxanthene with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
N-(9,10,10-Trioxo-9,10-dihydro-10lambda~6~-thioxanthen-4-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thioxanthene derivatives.
Substitution: The acetamide group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced thioxanthene derivatives, and various substituted acetamides.
Scientific Research Applications
N-(9,10,10-Trioxo-9,10-dihydro-10lambda~6~-thioxanthen-4-yl)acetamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex thioxanthene derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of advanced materials and as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of N-(9,10,10-Trioxo-9,10-dihydro-10lambda~6~-thioxanthen-4-yl)acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to alterations in cellular pathways. For example, it may inhibit the activity of enzymes involved in oxidative stress, thereby exerting protective effects on cells.
Comparison with Similar Compounds
Similar Compounds
- N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)acetamide
- N-(9,10-Dioxo-9,10-dihydro-1-anthracenyl)butanamide
- N-(9,10-Dioxo-9,10-dihydro-1-anthracenyl)-4-ethoxybenzamide
Uniqueness
N-(9,10,10-Trioxo-9,10-dihydro-10lambda~6~-thioxanthen-4-yl)acetamide is unique due to its thioxanthene core, which imparts distinct chemical and biological properties
Properties
CAS No. |
63094-08-6 |
|---|---|
Molecular Formula |
C15H11NO4S |
Molecular Weight |
301.3 g/mol |
IUPAC Name |
N-(9,10,10-trioxothioxanthen-4-yl)acetamide |
InChI |
InChI=1S/C15H11NO4S/c1-9(17)16-12-7-4-6-11-14(18)10-5-2-3-8-13(10)21(19,20)15(11)12/h2-8H,1H3,(H,16,17) |
InChI Key |
SVTQMAGYMMLHSN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC2=C1S(=O)(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


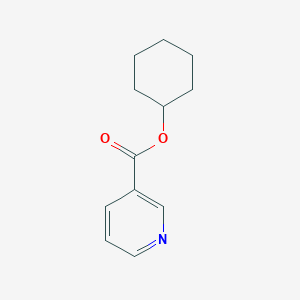
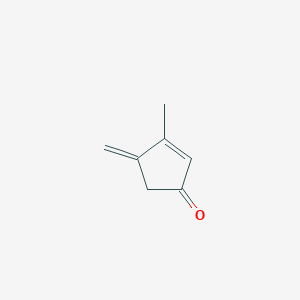
![3,7-Diazabicyclo[3.3.1]nonane;2,4,6-trinitrophenol](/img/structure/B14499223.png)

![2-[(E)-{4-[Bis(2-bromopropyl)amino]phenyl}diazenyl]benzoic acid](/img/structure/B14499231.png)
![N-[(E)-Benzamido(pentyl)-lambda~4~-sulfanylidene]benzamide](/img/structure/B14499236.png)

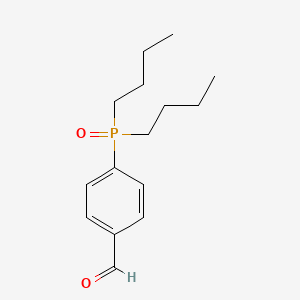

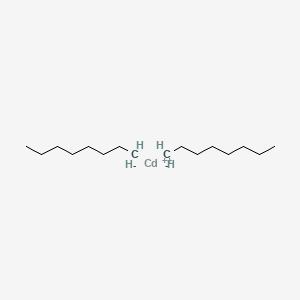
![2,4-Diphenyl-4,9-dihydro-3H-pyrido[2,3-b]indole](/img/structure/B14499250.png)
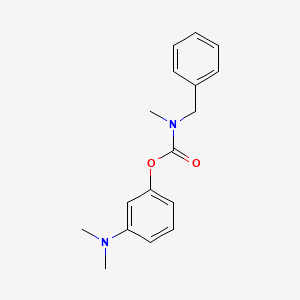
![N-[2-(2-Aminobenzoyl)-4-chlorophenyl]-2,2,2-trichloroacetamide](/img/structure/B14499269.png)
